molecular formula C18H21N3O2S B2359638 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 433690-72-3

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2359638
CAS No.: 433690-72-3
M. Wt: 343.45
InChI Key: YPIOIFKGDDLRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes an isobutyl group, a nitrophenyl group, and a tetrahydroquinazoline core with a thione functional group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions. One common method includes the condensation of an appropriate amine with a nitro-substituted benzaldehyde, followed by cyclization and thionation steps. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The overall effect depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-2-(2-phenylvinyl)-1H-benzimidazole: Similar in structure but with a benzimidazole core instead of a quinazoline core.

    1,5-benzodiazepines: Share a similar heterocyclic structure but with different functional groups and biological activities.

Uniqueness

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

1-(2-methylpropyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-6-4-3-5-15(16)18(24)19-17(20)13-7-9-14(10-8-13)21(22)23/h7-10,12H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIOIFKGDDLRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.